molecular formula C17H16O5 B15228038 1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-carbaldehyde

1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-carbaldehyde

Cat. No.: B15228038
M. Wt: 300.30 g/mol
InChI Key: GRJIVXUBSQVOKI-UHFFFAOYSA-N
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Description

1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-carbaldehyde is a complex organic compound featuring a cyclopropane ring, a benzyloxy group, and a pyranone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclopropanation of an aldehyde in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N) with a β-dicarbonyl compound such as malononitrile . The reaction conditions typically involve mild temperatures and short reaction times to ensure high yields.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be important considerations.

Chemical Reactions Analysis

Types of Reactions

1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base.

Major Products

    Oxidation: 1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-carboxylic acid.

    Reduction: 1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The cyclopropane ring is known to be a strained structure, which can make the compound highly reactive. This reactivity allows it to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The benzyloxy and pyranone groups may also contribute to its biological activity by enhancing its binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-carbaldehyde is unique due to its combination of a cyclopropane ring, benzyloxy group, and pyranone moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

1-[hydroxy-(4-oxo-3-phenylmethoxypyran-2-yl)methyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C17H16O5/c18-11-17(7-8-17)16(20)15-14(13(19)6-9-21-15)22-10-12-4-2-1-3-5-12/h1-6,9,11,16,20H,7-8,10H2

InChI Key

GRJIVXUBSQVOKI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C=O)C(C2=C(C(=O)C=CO2)OCC3=CC=CC=C3)O

Origin of Product

United States

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